

In-Depth Technical Guide: 2-Amino-4-methylbenzenethiol Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzenethiol
hydrochloride

Cat. No.: B12965046

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Executive Summary

2-Amino-4-methylbenzenethiol hydrochloride is the stabilized salt form of 2-amino-4-methylbenzenethiol (CAS 31183-81-0). While the free base is a reactive, air-sensitive aminothiols prone to rapid oxidative dimerization, the hydrochloride salt offers enhanced stability, higher melting point, and improved water solubility, making it the preferred form for storage and handling in drug development workflows. This compound serves as a primary scaffold for constructing 2-substituted-5-methylbenzothiazoles, a moiety found in various antitumor and antimicrobial agents.

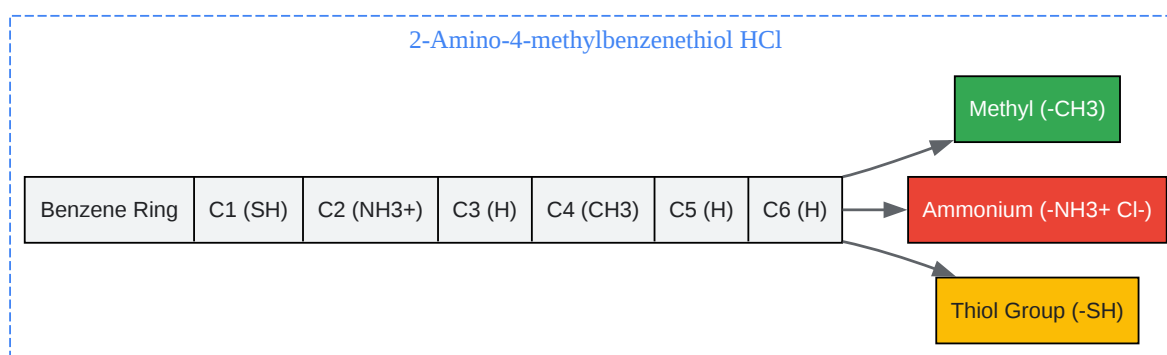
Chemical Identity & Structural Analysis^{[1][2][3][4]}

The compound consists of a benzene core substituted with a thiol group at position 1, an amino group at position 2, and a methyl group at position 4.^{[1][2][3]}

Property	Detail
Systematic Name	2-Amino-4-methylbenzenethiol hydrochloride
Synonyms	2-Amino-p-thiocresol hydrochloride; 3-Methyl-6-mercaptoaniline HCl
Free Base CAS	31183-81-0
Salt CAS	Not widely listed; typically generated in situ or custom synthesized
Molecular Formula	$C_7H_9NS[4] \cdot HCl$
Molecular Weight	139.22 (Free Base) + 36.46 (HCl) \approx 175.68 g/mol
SMILES	<chem>CC1=CC(=C(C=C1)S)N.Cl</chem>

Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used to distinguish it from its isomers (e.g., 2-amino-5-methylbenzenethiol).



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Caption: Structural connectivity of the hydrochloride salt. Note that protonation typically occurs at the amine nitrogen.

Physical Properties[2][4][7]

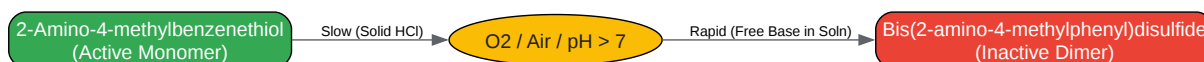
The physical behavior of the hydrochloride salt differs significantly from the free base. The salt formation suppresses the volatility and "stench" associated with the free thiol.

Comparative Properties Table

Property	Free Base (2-Amino-4-methylbenzenethiol)	Hydrochloride Salt
Physical State	Yellow oil or low-melting solid	Off-white to pale yellow crystalline solid
Melting Point	~43–45 °C (Inferred from isomers)	>200 °C (Decomposes)
Solubility (Water)	Insoluble (Hydrophobic)	Soluble (Ionic character)
Solubility (Organic)	Soluble in DCM, EtOAc, Ethanol	Soluble in Methanol, DMSO; Insoluble in Non-polar
Odor	Strong, offensive sulfurous stench	Reduced odor (Solid state suppresses volatility)
pKa (Thiol)	~6.8 – 7.5	N/A (Protonated amine affects pKa)

Stability and Oxidation

The primary instability mechanism is the oxidative dimerization to the disulfide Bis(2-amino-4-methylphenyl)disulfide. This reaction is accelerated by basic pH and trace metals. The hydrochloride salt protects the amine, but the thiol remains susceptible to air oxidation if not stored under inert gas.



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Caption: Oxidative degradation pathway. Storage under Argon/Nitrogen is mandatory to prevent dimerization.

Synthesis & Preparation Protocol

Since the specific hydrochloride salt is often not a catalog item, it is best prepared in situ or isolated via hydrolysis of the commercially available 2-amino-5-methylbenzothiazole.

Synthetic Logic

The synthesis exploits the ring-opening hydrolysis of benzothiazoles. Note the regiochemistry:

- 2-Amino-6-methylbenzothiazole hydrolysis

2-Amino-5-methylbenzenethiol.

- 2-Amino-5-methylbenzothiazole hydrolysis

2-Amino-4-methylbenzenethiol (Target).

Step-by-Step Protocol

Reagents: 2-Amino-5-methylbenzothiazole (1.0 eq), Potassium Hydroxide (KOH, 10.0 eq), Ethylene Glycol or Water.

- Hydrolysis: Suspend 2-amino-5-methylbenzothiazole in 50% aqueous KOH (or ethylene glycol for higher temp).
- Reflux: Heat the mixture to reflux (approx. 120–140 °C) for 12–24 hours under nitrogen atmosphere. The solution will turn from suspension to a clear, dark yellow solution (thiolate formation).
- Neutralization: Cool to room temperature. Dilute with degassed water.
- Acidification (Salt Formation): Carefully add concentrated HCl dropwise under nitrogen flow until pH < 2.

- Isolation: The hydrochloride salt may precipitate upon cooling or concentration. Alternatively, extract the free thiol with dichloromethane, dry over MgSO_4 , and bubble dry HCl gas to precipitate the salt.
- Purification: Recrystallize from Ethanol/Ether to remove disulfide impurities.

Characterization Techniques

To validate the identity of the synthesized salt, use the following spectral markers:

- ^1H NMR (DMSO-d_6):
 - δ 2.20–2.30 ppm (s, 3H): Methyl group ($-\text{CH}_3$).
 - δ 6.50–7.20 ppm (m, 3H): Aromatic protons (splitting pattern depends on 1,2,4-substitution).
 - δ ~10.0 ppm (br s): Ammonium protons ($-\text{NH}_3^+$).
 - δ 4.0–6.0 ppm (s, 1H): Thiol proton ($-\text{SH}$), often broad or exchanged if water is present.
- IR Spectroscopy:
 - 2550–2600 cm^{-1} : Weak S-H stretching vibration (diagnostic).
 - 2800–3000 cm^{-1} : Broad ammonium N-H stretch.
- Mass Spectrometry (ESI+):
 - Major peak at m/z 140.05 $[\text{M}+\text{H}]^+$ (corresponds to the free base cation).

Handling & Safety (E-E-A-T)

Hazards

- Stench: Like all thiols, this compound has a low odor threshold. All work must be performed in a functioning fume hood.
- Corrosivity: Classified as Skin Corr. 1B (Causes severe skin burns and eye damage).

- Toxicity: Harmful if swallowed (Acute Tox. 4).

Storage

- Atmosphere: Store under Inert Gas (Argon preferred over Nitrogen due to density).
- Temperature: 2–8 °C (Refrigerated).
- Container: Tightly sealed glass vial with Teflon-lined cap; secondary containment recommended to contain odors.

References

- Synthesis of Aminobenzenethiols:Journal of Medicinal Chemistry, "Substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones".
- Physical Properties of Methylbenzenethiols:PubChem Compound Summary, "4-Methylbenzenethiol" (Analog data).
- Benzothiazole Hydrolysis Protocols:Organic Syntheses, Coll. Vol. 3, p. 76 (General method for aminothiophenols).
- Safety Data Sheet:Thermo Fisher Scientific, "2-Aminothiophenol SDS" (Base hazard class reference).

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